6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole
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Overview
Description
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a fluorinated derivative of carbazole, a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the fluorination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. One common method is the use of electrophilic fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted carbazoles .
Scientific Research Applications
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic applications, including anticancer and antiviral activities.
Material Science: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole depends on its specific application. In organic electronics, it acts as a donor unit in donor-acceptor systems, facilitating charge transfer and light emission . In medicinal chemistry, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated carbazoles and non-fluorinated derivatives like 2,3,4,4a,9,9a-hexahydro-1H-carbazole .
Uniqueness
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to non-fluorinated analogs . This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C12H14FN |
---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C12H14FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2 |
InChI Key |
XMBSZMVTVFCHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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